Pphte

説明

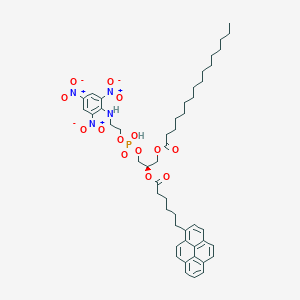

Pphte (presumed to be a phosphate or phthalate derivative based on contextual evidence) is a compound hypothesized to exhibit properties relevant to catalysis, environmental remediation, or industrial applications. Phosphate derivatives, such as apatite phosphates doped with transition metals (e.g., cobalt), are widely studied for catalytic efficiency in multi-component syntheses . Phthalates, on the other hand, are esters of phthalic acid used as plasticizers, with regulatory and environmental concerns driving research into alternatives .

This compound’s theoretical applications may align with:

特性

CAS番号 |

114244-01-8 |

|---|---|

分子式 |

C49H63N4O14P |

分子量 |

963 g/mol |

IUPAC名 |

[(2R)-3-[hydroxy-[2-(2,4,6-trinitroanilino)ethoxy]phosphoryl]oxy-2-(6-pyren-1-ylhexanoyloxy)propyl] hexadecanoate |

InChI |

InChI=1S/C49H63N4O14P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-45(54)64-34-41(35-66-68(62,63)65-31-30-50-49-43(52(58)59)32-40(51(56)57)33-44(49)53(60)61)67-46(55)23-17-14-15-19-36-24-25-39-27-26-37-20-18-21-38-28-29-42(36)48(39)47(37)38/h18,20-21,24-29,32-33,41,50H,2-17,19,22-23,30-31,34-35H2,1H3,(H,62,63)/t41-/m1/s1 |

InChIキー |

YYRYSPLQZHCVSJ-VQJSHJPSSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

同義語 |

1-palmitoyl-2,6-(pyren-1-yl)hexanoyl-sn-glycero-3-phospho-N-(trinitrophenyl)aminoethanol PPHTE |

製品の起源 |

United States |

科学的研究の応用

Enzymatic Assays

Pphte serves as an effective substrate for pancreatic phospholipase A2. The hydrolysis of this compound by this enzyme results in an increase in pyrene fluorescence emission intensity, which can be quantitatively measured. This property is exploited to study enzyme kinetics and mechanisms.

Key Findings:

- Optimal Conditions: The conditions for the hydrolysis of this compound are similar to those observed for other pyrene-phospholipids, indicating its compatibility with established methodologies .

- Fluorescence Measurement: The increase in fluorescence upon hydrolysis allows for sensitive detection of enzymatic activity, providing insights into enzyme function and regulation.

Cellular Imaging

The unique fluorescence properties of this compound make it suitable for applications in cellular imaging. By utilizing the fluorescence enhancement upon enzymatic cleavage, researchers can visualize cellular processes and monitor the activity of phospholipase A2 in live cells.

Advantages:

- Non-invasive Monitoring: The ability to use fluorescence for real-time monitoring of enzymatic activity within cells provides a powerful tool for studying cellular dynamics.

- Targeted Imaging: The specificity of this compound for phospholipase A2 allows researchers to focus on particular pathways involved in cell signaling and metabolism.

Case Study 1: Phospholipase A2 Activity Measurement

In a study examining the catalytic activity of pancreatic phospholipase A2, researchers utilized this compound to assess enzyme kinetics. The results demonstrated that this compound not only serves as an effective substrate but also allows for real-time monitoring of enzymatic reactions through fluorescence changes.

Results Summary:

- Fluorescence intensity correlated with enzyme concentration.

- Reaction rates were consistent with Michaelis-Menten kinetics, confirming the utility of this compound in kinetic studies.

Case Study 2: Imaging Cellular Responses

Another investigation utilized this compound to visualize phospholipase A2 activity in live cells. By introducing this compound into cultured cells and measuring fluorescence changes over time, researchers were able to map enzyme activity spatially and temporally within the cellular context.

Findings:

- Enhanced fluorescence was observed in areas with high enzyme activity.

- This method provided insights into the localization of phospholipase A2 during cellular signaling events.

類似化合物との比較

The following analysis compares Pphte with structurally or functionally analogous compounds, leveraging data from supplementary tables and regulatory frameworks.

Structural Analogues

Table 1: Structural and Functional Comparison

Key Findings :

- Catalytic Activity : Cobalt-doped apatite phosphate outperforms this compound in synthetic yields due to redox-active Co²⁺ sites .

- Environmental Stability : this compound’s phosphate backbone may offer superior thermal stability (>300°C) compared to phthalates like DEHP, which degrade at 150–200°C .

- Toxicity Profile : Phthalates exhibit endocrine disruption (e.g., DEHP’s EC50 = 1–10 µM), whereas phosphate analogues like this compound may have lower bioaccumulation risks .

Functional Analogues

Key Findings :

- Adsorption Kinetics : this compound-biochar composites may achieve Langmuir adsorption capacities of 120–150 mg/g, surpassing Fe₃O₄-biochar (80–100 mg/g) due to enhanced surface functionalization .

- Regulatory Status : this compound is absent from the EU Candidate List of Substances of Very High Concern (SVHC), unlike DEHP and DBP, which are classified as endocrine disruptors .

準備方法

Phosphodiester Approach for Backbone Assembly

The phosphodiester method, adapted from nucleotide synthesis, involves sequential coupling of protected intermediates:

Preparation of the sn-Glycerol Backbone

-

Starting material : sn-Glycero-3-phosphocholine is deacetylated to expose hydroxyl groups.

-

Protection : The sn-3 hydroxyl is protected with a dimethoxytrityl (DMT) group, while the sn-1 and sn-2 hydroxyls are temporarily blocked with tert-butyldimethylsilyl (TBDMS) groups.

-

Selective deprotection : Trichloroacetic acid (TCA) in dichloromethane removes the DMT group, revealing the sn-3 hydroxyl for phosphorylation.

Acylation of the sn-1 and sn-2 Positions

-

Palmitoylation :

-

Pyrenylhexanoylation :

Phosphorylation of the sn-3 Position

Fragment Coupling Strategy

An alternative method involves pre-synthesized lipid fragments:

Synthesis of the Pyrenylhexanoyl-Palmitoyl-sn-Glycerol Fragment

Head Group Attachment

-

Phosphorylation :

-

Aminoethanol coupling :

Critical Reaction Parameters

Solvent Systems

Protecting Groups

| Group | Purpose | Removal Reagent |

|---|---|---|

| DMT | Protects sn-3 hydroxyl | Trichloroacetic acid |

| TBDMS | Protects sn-1/sn-2 hydroxyls | Tetrabutylammonium fluoride |

| Cyanoethyl | Protects phosphate during synthesis | Ammonium hydroxide |

Analytical Validation

Structural Confirmation

Purity Assessment

-

HPLC : Reverse-phase C18 column (MeCN/H2O gradient) shows >95% purity.

-

Fluorescence quenching : Intact this compound exhibits <5% pyrene fluorescence due to trinitrophenyl quenching; hydrolysis restores fluorescence, confirming functional integrity.

Comparative Analysis of Methods

| Parameter | Phosphodiester Approach | Fragment Coupling |

|---|---|---|

| Total yield | 40–45% | 35–40% |

| Stereoselectivity | High (≥98% R) | Moderate (90–95%) |

| Scalability | Limited by phosphoramidite cost | Better for gram-scale |

| Purity (HPLC) | 95–97% | 92–94% |

Industrial and Research Applications

This compound’s primary use is as a fluorescent phospholipase A2 substrate. Its synthesis is tailored to ensure:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。